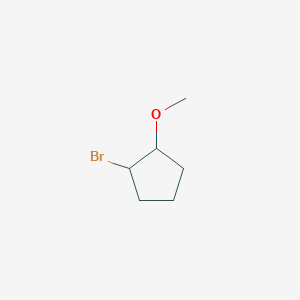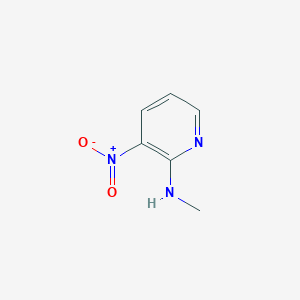
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related fluorobenzyl-pyrazole derivatives often involves reactions that introduce the fluorobenzyl group to a pyrazole core or vice versa. For instance, a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which could be similar to the synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine, involves reactions with various amines to form substituted amides, followed by high-temperature cyclization processes (Eleev et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine is characterized by X-ray crystallography, providing detailed insights into their conformation and spatial arrangement. Crystallographic studies offer valuable information on the compound's geometry, bond lengths, and angles, crucial for understanding its reactivity and interaction capabilities (Özbey et al., 2004).
Chemical Reactions and Properties
The chemical behavior of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine can be influenced significantly by the presence of the fluorobenzyl group, which may affect its reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds. Studies on similar molecules have shown various reactions including cyclization, condensation, and substitution, contributing to a broad range of derivatives with potential bioactive properties (Prasanna et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in drug formulation and material science. These characteristics can be tailored by modifying the molecular structure, for instance, through the introduction of substituents that influence the compound's polarity and molecular packing (Wen et al., 2023).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are pivotal for the compound's functionality in chemical reactions or as a bioactive molecule. The fluorine atom, in particular, can significantly affect these properties by altering the electron distribution within the molecule, impacting its interaction with biological targets or reagents in synthetic processes (Yang et al., 2021).
科学研究应用
-
Scientific Field: Organic Chemistry
- Application : Fluoroorganic compounds, including “1-(4-Fluorobenzyl)-1H-pyrazol-4-amine”, are used as a foundation for creating diverse compounds, encompassing agrochemicals and even fluorinated polymers utilized in the production of medical devices .
- Results or Outcomes : The results or outcomes obtained would also depend on the specific compound being synthesized and its intended use. In general, the use of fluoroorganic compounds can lead to the creation of a wide range of useful products, from agrochemicals to medical devices .
-
Scientific Field: Nuclear Magnetic Resonance Spectroscopy
- Application : Fluoroorganic compounds, including “1-(4-Fluorobenzyl)-1H-pyrazol-4-amine”, can be analyzed using Fluorine-19 NMR. This technique provides a wealth of molecular structure information as well as its associated chemical environment .
- Method of Application : A dedicated Thermo ScientificTM picoSpinTM 80 19F nuclear magnetic resonance (NMR) spectrometer is used for spectral acquisition. The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups .
- Results or Outcomes : The 19F NMR spectrum is information-rich in molecular structure as well as associated chemical environment. The advantages of 19F NMR are multifold: For lightly fluorinated bioactive molecules, the relatively small number of fluorine atoms yield fewer signals for easy spectral interpretation .
-
Scientific Field: Drug Discovery
- Application : “1-(4-Fluorobenzyl)-1H-pyrazol-4-amine” is used as a precursor in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, and chlorokojic acid derivatives with antibacterial and antiviral activities .
- Results or Outcomes : The results or outcomes obtained would also depend on the specific compound being synthesized and its intended use. In general, the use of this compound can lead to the creation of a wide range of biologically active molecules with potential therapeutic applications .
-
Scientific Field: Dermatology
- Application : “1-(4-Fluorobenzyl)-1H-pyrazol-4-amine” has been used in the development of novel tyrosinase inhibitors as anti-melanogenic agents .
- Results or Outcomes : The results or outcomes obtained would also depend on the specific compound being synthesized and its intended use. In this case, the compound has shown potential as a tyrosinase inhibitor, which could have applications in the treatment of hyperpigmentation disorders .
-
Scientific Field: Chemical Synthesis
- Application : “1-(4-Fluorobenzyl)-1H-pyrazol-4-amine” is used as a precursor in the synthesis of a variety of other chemical compounds .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific compound being synthesized and its intended use. Typically, these compounds are synthesized in a laboratory setting using various organic chemistry techniques .
- Results or Outcomes : The results or outcomes obtained would also depend on the specific compound being synthesized and its intended use. In general, the use of this compound can lead to the creation of a wide range of chemical compounds .
-
Scientific Field: Pharmaceutical Research
- Application : “1-(4-Fluorobenzyl)-1H-pyrazol-4-amine” is used in the development of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, and chlorokojic acid derivatives with antibacterial and antiviral activities .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific compound being synthesized and its intended use. Typically, these compounds are synthesized in a laboratory setting using various organic chemistry techniques .
- Results or Outcomes : The results or outcomes obtained would also depend on the specific compound being synthesized and its intended use. In general, the use of this compound can lead to the creation of a wide range of biologically active molecules with potential therapeutic applications .
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXWJIPADYDEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine | |
CAS RN |
514801-12-8 |
Source


|
| Record name | 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514801-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)